![molecular formula C8H4FNO B1532091 4-Fluoro-2-formylbenzonitrile CAS No. 894779-76-1](/img/structure/B1532091.png)
4-Fluoro-2-formylbenzonitrile
Overview
Description
4-Fluoro-2-formylbenzonitrile is a fluorine-substituted aromatic compound with the chemical formula C8H4FNO . It has a molecular weight of 149.12 .
Molecular Structure Analysis
The linear formula of 4-Fluoro-2-formylbenzonitrile is C8H4FNO . The molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Fluoro-2-formylbenzonitrile is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Organic Synthesis
4-Fluoro-2-formylbenzonitrile is used as an intermediate in organic synthesis. Its functional groups, particularly the formyl and nitrile, make it a versatile precursor for various chemical reactions. It can be used to synthesize boron-dipyrromethenes (BODIPY), porphyrins, corroles, and other related macrocycles which are useful in materials science and medicinal chemistry .
Pharmaceutical Intermediates
In the pharmaceutical industry, 4-Fluoro-2-formylbenzonitrile serves as an intermediate for the synthesis of more complex molecules. The presence of fluorine in pharmaceuticals often enhances their biological activity and metabolic stability, making this compound valuable for drug development .
Computational Chemistry
In computational chemistry, 4-Fluoro-2-formylbenzonitrile can be studied for its electronic structure and reactivity using programs like Amber or GROMACS. This helps predict its behavior in different chemical environments and aids in the design of new compounds .
Safety and Hazards
4-Fluoro-2-formylbenzonitrile is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
4-fluoro-2-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQJKMYNEQTXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677240 | |
Record name | 4-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-formylbenzonitrile | |
CAS RN |
894779-76-1 | |
Record name | 4-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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